molecular formula C12H13NO5S B11970560 4-((3-(Methoxycarbonyl)-4,5-dimethyl-2-thienyl)amino)-4-oxo-2-butenoic acid

4-((3-(Methoxycarbonyl)-4,5-dimethyl-2-thienyl)amino)-4-oxo-2-butenoic acid

Cat. No.: B11970560
M. Wt: 283.30 g/mol
InChI Key: DAJSWCOZFAGYFJ-SNAWJCMRSA-N
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Description

4-((3-(Methoxycarbonyl)-4,5-dimethyl-2-thienyl)amino)-4-oxo-2-butenoic acid is an organic compound that features a thienyl group, a butenoic acid moiety, and a methoxycarbonyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(Methoxycarbonyl)-4,5-dimethyl-2-thienyl)amino)-4-oxo-2-butenoic acid typically involves multi-step organic reactions. One common approach is to start with the thienyl precursor, which undergoes a series of functional group transformations to introduce the methoxycarbonyl and amino groups. The final step often involves the formation of the butenoic acid moiety through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-((3-(Methoxycarbonyl)-4,5-dimethyl-2-thienyl)amino)-4-oxo-2-butenoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-((3-(Methoxycarbonyl)-4,5-dimethyl-2-thienyl)amino)-4-oxo-2-butenoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-((3-(Methoxycarbonyl)-4,5-dimethyl-2-thienyl)amino)-4-oxo-2-butenoic acid
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H13NO5S

Molecular Weight

283.30 g/mol

IUPAC Name

(E)-4-[(3-methoxycarbonyl-4,5-dimethylthiophen-2-yl)amino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C12H13NO5S/c1-6-7(2)19-11(10(6)12(17)18-3)13-8(14)4-5-9(15)16/h4-5H,1-3H3,(H,13,14)(H,15,16)/b5-4+

InChI Key

DAJSWCOZFAGYFJ-SNAWJCMRSA-N

Isomeric SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)/C=C/C(=O)O)C

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C=CC(=O)O)C

Origin of Product

United States

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